molecular formula C9H9BrN4S2 B10934098 4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol

4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B10934098
M. Wt: 317.2 g/mol
InChI Key: QMZDXBFYKMRQRV-NYYWCZLTSA-N
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Description

4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a thiol group, and a bromothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors such as hydrazine derivatives and carbon disulfide.

    Introduction of the Bromothiophene Moiety: The bromothiophene moiety can be introduced through a condensation reaction with an appropriate aldehyde or ketone.

    Formation of the Thiol Group: The thiol group can be introduced by the reduction of a corresponding disulfide or by the substitution of a halogen with a thiol group.

Industrial Production Methods

Industrial production methods for this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The bromothiophene moiety can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with various nucleophiles such as amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides, often under basic conditions.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of thiophene derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties such as conductivity and fluorescence.

Biology

In biology, this compound has potential applications as a bioactive molecule. It can be used in the development of new drugs and therapeutic agents due to its potential biological activities such as antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, this compound can be explored for its potential therapeutic effects. It can be used in the development of new drugs for the treatment of various diseases and conditions.

Industry

In industry, this compound can be used in the development of new materials and products. It can be used in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins to exert its effects. The exact molecular targets and pathways involved can vary depending on the specific application and biological activity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-(4-chlorothiophen-2-yl)methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-(4-methylthiophen-2-yl)methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups and structural features. The presence of the bromothiophene moiety, the triazole ring, and the thiol group gives it unique chemical and biological properties that can be exploited in various applications.

Properties

Molecular Formula

C9H9BrN4S2

Molecular Weight

317.2 g/mol

IUPAC Name

4-[(E)-(4-bromothiophen-2-yl)methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H9BrN4S2/c1-2-8-12-13-9(15)14(8)11-4-7-3-6(10)5-16-7/h3-5H,2H2,1H3,(H,13,15)/b11-4+

InChI Key

QMZDXBFYKMRQRV-NYYWCZLTSA-N

Isomeric SMILES

CCC1=NNC(=S)N1/N=C/C2=CC(=CS2)Br

Canonical SMILES

CCC1=NNC(=S)N1N=CC2=CC(=CS2)Br

Origin of Product

United States

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